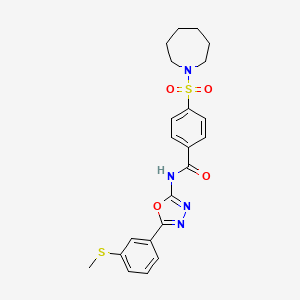

![molecular formula C23H18N2O5 B2411202 3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1206987-56-5](/img/structure/B2411202.png)

3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a derivative of dibenzo[b,f][1,4]oxazepine . It is a selective inhibitor of the Dopamine D2 receptor . This compound is used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Synthesis Analysis

The synthesis of this compound involves the reaction of methyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate in a solution of THF, MeOH, and water .Molecular Structure Analysis

The molecular formula of this compound is C21H16N2O3. The structure is derived from dibenzo[b,f][1,4]oxazepine, with additional functional groups attached to the core structure .Chemical Reactions Analysis

The compound is a derivative of dibenzo[b,f][1,4]oxazepine and is synthesized through a series of chemical reactions . The exact reactions and conditions would depend on the specific synthesis protocol used.Scientific Research Applications

- Isoxepac is used to treat allergic rhinitis (hay fever). It acts as a non-steroidal anti-inflammatory drug (NSAID) and helps alleviate symptoms such as sneezing, runny nose, and nasal congestion. By inhibiting inflammatory pathways, it provides relief to individuals suffering from seasonal or perennial allergies .

- Urticaria, commonly known as hives, is characterized by itchy, raised welts on the skin. Isoxepac has been investigated for its efficacy in managing urticaria, especially when associated with itching. Its anti-inflammatory properties may help reduce the severity and duration of hives .

- Skin conditions like eczema, atopic dermatitis, and contact dermatitis often involve intense itching. Isoxepac can be used topically or systemically to alleviate pruritus. It acts by modulating inflammatory responses and reducing itching sensations .

- Olopatadine , an antihistamine used for allergic conjunctivitis and nasal allergies, contains isoxepac as an impurity. Analyzing and understanding the presence of isoxepac in olopatadine formulations is crucial for quality control and safety .

- Researchers use isoxepac as a reference compound in analytical chemistry. Its nuclear magnetic resonance (NMR) spectrum (1HNMR) provides valuable data for identification and characterization. Understanding its chemical properties aids in drug development and quality assessment.

- Beyond its current clinical applications, isoxepac remains an interesting candidate for further drug development. Its unique structure and anti-inflammatory activity make it a subject of ongoing research. Investigating its mechanisms of action and potential therapeutic targets could lead to novel treatments .

Allergic Rhinitis and Hay Fever Treatment

Urticaria (Hives) Treatment

Skin Disorders with Pruritus (Itching)

Impurity in Olopatadine (Antihistamine) Formulation

Chemical Research and Characterization

Potential Anti-Inflammatory Drug Development

Mechanism of Action

properties

IUPAC Name |

2-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O5/c1-13-21(30-20-9-5-4-8-19(20)28-13)23(27)24-14-10-11-17-15(12-14)22(26)25-16-6-2-3-7-18(16)29-17/h2-13,21H,1H3,(H,24,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYVISMPQRKSKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC4=C(C=C3)OC5=CC=CC=C5NC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(2,2-Difluoroethyl)-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2411122.png)

![3'-methoxy-N-(4-methylenecyclohexyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2411123.png)

![(E)-3-(2-Chloropyridin-4-yl)-1-(5,11-dihydroxy-7-azatetracyclo[6.2.1.02,6.04,10]undecan-7-yl)prop-2-en-1-one](/img/structure/B2411126.png)

![(3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2411129.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol](/img/structure/B2411133.png)

![4-chloro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2411136.png)

![2-[(3-Methylphenyl)formamido]propanoic acid](/img/structure/B2411137.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2411138.png)

![N-(2-chlorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2411140.png)

![N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2411142.png)